Einecs 216-820-9
Description
Contextualizing 1,8-Cineole within Monoterpenoid Chemistry
1,8-Cineole is classified as a bicyclic monoterpene ether. wikipedia.org Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C10H16. However, 1,8-Cineole has the molecular formula C10H18O, indicating it is an oxygenated monoterpene, or more specifically, a monoterpenoid. chemicalbook.comwikipedia.org Its structure is unique, featuring a C-O-C bridge that forms a bicyclic system. The IUPAC name for 1,8-Cineole is 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane. wikipedia.org
This bicyclic ether structure is responsible for many of its physicochemical properties. It is a colorless liquid at room temperature, is insoluble in water, but miscible with organic solvents like ether, alcohol, and chloroform. chemicalbook.comwikipedia.org The biosynthesis of 1,8-Cineole in plants starts from geranyl pyrophosphate (GPP). Through the action of a specific enzyme, cineole synthase, GPP is converted into the alpha-terpinyl cation, which then cyclizes to form 1,8-Cineole. wikipedia.org
Evolution of Research Perspectives on 1,8-Cineole
The scientific journey of 1,8-Cineole began with its discovery and its role as a primary component of essential oils from various plants, most notably Eucalyptus, but also in rosemary, sage, camphor (B46023) laurel, and others. europa.eu Early research focused on its identification and quantification in different plant species. For many years, it was primarily valued in the fragrance and flavor industries.
Over time, research has shifted to its biological activities. Studies have explored its various effects, including anti-inflammatory, antioxidant, and antimicrobial properties. europa.eueuropa.eu The investigation into its mechanisms of action has revealed its influence on cellular signaling pathways. europa.eu More recent research has even delved into its potential applications in agriculture as an allelopathic agent and its role in the ecosystem as a rhizosphere volatile. The evolution of analytical techniques has allowed for more precise studies, such as investigating the biotransformation of 1,8-Cineole and identifying its metabolites in biological systems. This progression of research highlights a continuous effort to understand the multifaceted nature of this ubiquitous natural compound.
Interactive Data Tables
Table 1: Chemical Identifiers for 1,8-Cineole
| Identifier | Value |
| Common Name | 1,8-Cineole, Eucalyptol (B1671775) |
| IUPAC Name | 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |
| EINECS Number | 207-431-5 |
| CAS Number | 470-82-6 |
| Molecular Formula | C10H18O |
| Molar Mass | 154.25 g/mol |
Table 2: Physical Properties of 1,8-Cineole
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Camphor-like, fresh |
| Boiling Point | 176-177 °C |
| Melting Point | 1-2 °C |
| Density | 0.9225 g/cm³ |
| Water Solubility | Insoluble (3.5 g/L at 21°C) |
| Solubility in Solvents | Miscible with ether, alcohol, chloroform |
Properties
CAS No. |
1675-05-4 |
|---|---|
Molecular Formula |
C48H56N4O6S6 |
Molecular Weight |
977.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N,N-diphenylcarbamodithioate;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C19H24N2S2.C10H8O6S2/c2*1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*5-14H,3-4,15-16H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI Key |
UEFKJUIPCKDPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2.CCN(CC)CCSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Occurrence and Natural Biogeochemical Cycling of 1,8 Cineole
Distribution in Botanical Species
1,8-Cineole is a constituent of numerous aromatic plants, with its concentration varying significantly among different species and even within the same species depending on factors like season and geographical location. researchgate.netresearchgate.net It is most famously associated with Eucalyptus species, where it can comprise up to 90% of the essential oil. bris.ac.uk For instance, the essential oil of Eucalyptus globulus is particularly rich in 1,8-cineole. aromaticstudies.com
Beyond the Eucalyptus genus, 1,8-Cineole is found in a wide array of other plants. Notable examples include species within the Lamiaceae family such as rosemary (Rosmarinus officinalis), sage (Salvia officinalis), and lavender (Lavandula species). researchgate.netleafwell.com It is also present in bay leaves (Laurus nobilis), tea tree (Melaleuca alternifolia), camphor (B46023) laurel (Cinnamomum camphora), and cardamom (Elettaria cardamomum). nih.govbris.ac.uk The concentration in these plants can be substantial; for example, the leaf essential oil of lemon (Citrus limon) can contain up to 70,000 ppm of 1,8-cineole. nih.gov
The following table provides a summary of various botanical species and the typical concentration of 1,8-Cineole found in their essential oils.
| Botanical Species | Family | Common Name | Part | 1,8-Cineole Concentration Range |
| Eucalyptus intertexta | Myrtaceae | Inland Red Box | Leaves | 67.2–83.1% researchgate.net |
| Eucalyptus leucoxylon | Myrtaceae | Yellow Gum | Leaves | 41.7–85.5% researchgate.net |
| Eucalyptus dundasii | Myrtaceae | Dundas Blackbutt | Leaves | ~66% csu.edu.au |
| Eucalyptus platypus | Myrtaceae | Moort | Leaves | 27.1–56.4% researchgate.net |
| Eucalyptus camaldulensis | Myrtaceae | River Red Gum | Leaves | 26.1–51.6% researchgate.net |
| Rosmarinus officinalis | Lamiaceae | Rosemary | - | 26% (in some South American varieties) ugm.ac.id |
| Lavandula spp. | Lamiaceae | Lavender | - | 6–34% researchgate.net |
| Cinnamomum glanduliferum | Lauraceae | 'Honganzhang' | Leaves | 46.57% researchgate.net |
This table is based on available data and concentrations can vary.
Ecological Roles of 1,8-Cineole in Terrestrial and Aquatic Ecosystems
1,8-Cineole plays a multifaceted role in the ecosystems where it is produced. As a volatile organic compound, it mediates various interactions between plants and other organisms.
Allelopathy: One of the significant ecological functions of 1,8-cineole is its allelopathic activity, where it inhibits the germination and growth of competing plant species. researchgate.net This compound, when leached from the leaves of plants like Eucalyptus urophylla, can suppress seed germination and root growth of other plants, such as lettuce (Lactuca sativa). researchgate.net Studies have demonstrated that 1,8-cineole can severely inhibit mitosis in the root cells of certain weeds, thereby stunting their development. proquest.com This allelopathic potential contributes to the competitive success of 1,8-cineole-producing plants in their native habitats.
Plant Defense: 1,8-Cineole serves as a potent defense molecule against herbivores and pathogens. bris.ac.uk Its toxicity can deter feeding by various insects and mammals. nih.govresearchgate.net For example, it has been shown to repel the American cockroach (Periplaneta americana) and deter the yellow fever mosquito (Aedes aegypti) from laying eggs. bris.ac.uk Furthermore, it exhibits insecticidal properties against a range of pests, including the red flour beetle (Tribolium castaneum). researchgate.netresearchgate.net The compound can also inhibit the growth of pathogenic microorganisms. nih.gov
Pollinator Attraction: In contrast to its role as a deterrent, 1,8-cineole can also act as a signaling molecule to attract pollinators. bris.ac.uk For instance, male Euglossine bees are attracted to orchids by a blend of terpenes that includes 1,8-cineole, which they collect to synthesize their own pheromones. bris.ac.ukwikipedia.org
Aquatic Ecosystems: The presence of 1,8-cineole has been detected in aquatic environments, albeit at very low concentrations. For example, it was measured at 3.4 ng/L in a water sample from Resurrection Bay in Alaska. nih.gov Its ecological role in aquatic systems is less understood compared to terrestrial environments, but its antimicrobial properties could potentially influence microbial communities.
Environmental Fate and Biotransformation Pathways of 1,8-Cineole
Once released into the environment, 1,8-cineole is subject to both abiotic and biotic degradation processes that determine its persistence and transformation.
Microbial Metabolism of 1,8-Cineole
Microorganisms play a crucial role in the biotransformation and degradation of 1,8-cineole in both terrestrial and aquatic environments. frontiersin.org Various bacteria and fungi have been identified that can utilize 1,8-cineole as a carbon and energy source. frontiersin.orgnih.gov
The microbial metabolism of 1,8-cineole often begins with hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases. researchgate.netmdpi.com For example, in some bacteria, the initial step is the hydroxylation of 1,8-cineole to produce hydroxycineoles. mdpi.com This is followed by further oxidation steps. One identified pathway involves the oxidation of (1R)-6β-hydroxycineole to (1S)-6-ketocineole. mdpi.com Subsequent enzymatic action, such as a Baeyer-Villiger oxidation, can convert the cyclohexanone (B45756) ring into a lactone, which is then hydrolyzed and can be further metabolized. mdpi.com
Fungi, such as the edible mushrooms Pleurotus ostreatus and Favolus tenuiculus, have also been shown to transform 1,8-cineole. conicet.gov.ar Solid-state fermentation of Eucalyptus waste containing 1,8-cineole by these fungi resulted in the production of oxygenated derivatives, including 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol and 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one. conicet.gov.ar
The ability of microorganisms to degrade 1,8-cineole is significant for its removal from the environment and the cycling of carbon in ecosystems. Both aerobic and anaerobic degradation pathways have been identified for various monoterpenes, indicating the versatility of microbial metabolism. mpg.deosti.gov
Biosynthetic Pathways of 1,8 Cineole
Enzymatic Mechanisms in Monoterpene Cyclization
The critical step in 1,8-cineole biosynthesis is the cyclization of geranyl diphosphate (B83284) (GPP), a reaction catalyzed by the enzyme 1,8-cineole synthase (CinS). nih.govontosight.ai This enzyme belongs to the terpene synthase (TPS) family. The catalytic process is a complex cascade of events initiated within the enzyme's active site.
The mechanism begins with the metal-dependent ionization of GPP, typically requiring a divalent metal ion cofactor such as magnesium (Mg²⁺) or manganese (Mn²⁺), to form a geranyl cation. ontosight.aid-nb.infouniprot.org This is followed by an isomerization step, converting the geranyl cation into a linalyl diphosphate (LPP) intermediate. nih.govd-nb.info This LPP intermediate then cyclizes to form the pivotal α-terpinyl cation. d-nb.infonih.gov The fate of this carbocation determines the product spectrum. For 1,8-cineole formation, the α-terpinyl cation is captured by a water molecule, a step in which the ether oxygen atom is derived solely from water. nih.govgenome.jp This is followed by a final, secondary cyclization to yield the stable bicyclic ether, 1,8-cineole. d-nb.info
Studies on CinS from various sources have revealed key amino acid residues crucial for catalysis. For instance, in cineole synthase from Salvia fruticosa, an asparagine residue (Asn338) is essential for the reaction with water and the formation of the α-terpineol intermediate. d-nb.info In tobacco terpene synthases, a catalytic dyad of histidine and glutamate (B1630785) residues is proposed to initiate the conversion of α-terpineol to 1,8-cineole. uni-rostock.denih.gov The stereochemistry of the reaction can also vary; the enzyme from Salvia officinalis proceeds via the (R)-terpinyl cation, whereas the bacterial synthase from Streptomyces clavuligerus utilizes the (S)-terpinyl cation. researchgate.net
Table 1: Key Steps and Components in the Enzymatic Synthesis of 1,8-Cineole
| Step | Description | Key Molecules/Ions | Enzyme |
|---|---|---|---|
| 1. Substrate Binding | The linear monoterpene precursor binds to the enzyme's active site. | Geranyl Diphosphate (GPP) | 1,8-Cineole Synthase (CinS) |
| 2. Ionization | Aided by a metal cofactor, the diphosphate group is removed. | Geranyl Cation, Mg²⁺/Mn²⁺ | 1,8-Cineole Synthase (CinS) |
| 3. Isomerization | The initial carbocation isomerizes to a tertiary allylic intermediate. | Linalyl Diphosphate (LPP) | 1,8-Cineole Synthase (CinS) |
| 4. Primary Cyclization | The LPP intermediate cyclizes to form a monocyclic carbocation. | α-Terpinyl Cation | 1,8-Cineole Synthase (CinS) |
| 5. Water Capture | A water molecule attacks the carbocation. | α-Terpineol | 1,8-Cineole Synthase (CinS) |
| 6. Secondary Cyclization | An intramolecular reaction forms the final bicyclic ether structure. | 1,8-Cineole | 1,8-Cineole Synthase (CinS) |
Genetic Regulation of 1,8-Cineole Production in Natural Systems
The production of 1,8-cineole in natural systems is tightly controlled, primarily at the level of gene transcription. scispace.com The expression of the 1,8-cineole synthase (CINS) gene often directly correlates with the quantity of 1,8-cineole synthesized and stored in specialized plant tissues, such as the glandular trichomes of Lamiaceae species or the leaves of Eucalyptus. nih.govfrontiersin.org
Several factors have been shown to influence the expression of CINS genes:
Developmental Stage: The accumulation of 1,8-cineole and the corresponding CINS mRNA levels can vary significantly with the age of the plant or its organs. In Eucalyptus camaldulensis and Eucalyptus globulus, the content of 1,8-cineole is higher in mature leaves compared to young leaves, which aligns with changes in the expression of key biosynthetic genes. ynu.edu.cncas.cz Similarly, in Lavandula x intermedia, CINS mRNA levels parallel the 1,8-cineole content during inflorescence development. nih.gov
Environmental Factors: Abiotic stresses can modulate gene expression. For example, drought stress has been shown to up-regulate the expression of CINS in common sage (Salvia officinalis), leading to increased production of 1,8-cineole. researchgate.net
Circadian Rhythm: In some plants, the emission of volatile compounds follows a daily rhythm. In Nicotiana suaveolens, the nocturnal emission of 1,8-cineole is a direct result of the transcriptional regulation of its synthase gene by the plant's internal circadian clock. scispace.com
Transcription Factors: The regulation of CINS is mediated by various transcription factors (TFs). In Eucalyptus, TFs from families such as WRKY, MYB, NAC, and bHLH are believed to regulate the promoters of terpenoid synthesis genes, thereby controlling the metabolic flux towards compounds like 1,8-cineole. cas.cz
Table 2: Examples of Genetic Regulation of 1,8-Cineole Synthase (CINS)
| Plant Species | Regulatory Factor | Observation | Reference(s) |
|---|---|---|---|
| Salvia officinalis (Sage) | Drought Stress | Up-regulation of CINS gene expression and increased 1,8-cineole production. | researchgate.net |
| Lavandula x intermedia (Lavandin) | Flower Development | CINS mRNA levels correlate with 1,8-cineole accumulation in flowers. | nih.gov |
| Eucalyptus spp. | Leaf Maturation | Higher 1,8-cineole content and differential CINS expression in mature vs. young leaves. | ynu.edu.cncas.cz |
Metabolic Engineering Approaches for 1,8-Cineole Biosynthesis
The commercial demand for 1,8-cineole has driven the development of metabolic engineering strategies to enhance its production in both plants and microbial systems. informahealthcare.com These approaches offer a sustainable alternative to extraction from natural sources or chemical synthesis.
In plants, genetic modification has been used to alter essential oil profiles. For instance, RNA interference (RNAi) has been employed to suppress the CINS gene in lavandin (Lavandula x intermedia). frontiersin.orgresearchgate.net This "knockdown" strategy successfully reduced the content of 1,8-cineole, which in turn altered the fragrance of the essential oil, making it more citrusy. researchgate.net Conversely, overexpressing a CINS gene from Salvia officinalis in tobacco plants led to the emission of 1,8-cineole, which conferred a repellent effect against aphids and was linked to an increase in defensive trichome density. nih.gov
Microorganisms have emerged as powerful "cell factories" for producing valuable chemicals. Several microbes, including the bacterium Escherichia coli and the yeasts Yarrowia lipolytica and Rhodotorula toruloides, have been successfully engineered to produce 1,8-cineole. pnnl.govnih.govmdpi.com The core strategy involves introducing a heterologous CINS gene, often from a plant or a bacterium like Streptomyces clavuligerus. nih.gov
To maximize yield, further modifications are necessary to channel the cell's metabolism toward the GPP precursor. Common strategies include:
Engineering Farnesyl Diphosphate Synthase (FPPS): The native FPPS enzyme (also known as Erg20p in yeast) competes for GPP to produce farnesyl diphosphate (FPP). Creating mutant versions of this enzyme that have a reduced affinity for GPP or an altered product ratio can effectively divert metabolic flux towards GPP and, consequently, to 1,8-cineole. pnnl.govnih.govacs.org
These combined approaches have led to significant production titers. For example, engineered Rhodotorula toruloides has achieved a titer of 1.4 g/L of 1,8-cineole, while a metabolically engineered strain of Yarrowia lipolytica produced 4.68 mg/L. nih.govmdpi.com
Table 3: Metabolic Engineering Strategies for 1,8-Cineole Production
| Host Organism | Genetic Modification(s) | Outcome | Reference(s) |
|---|---|---|---|
| Lavandula x intermedia (Lavandin) | RNAi-mediated suppression of endogenous CINS gene. | Significant decrease in 1,8-cineole content; altered essential oil fragrance. | frontiersin.orgresearchgate.net |
| Nicotiana tabacum (Tobacco) | Overexpression of Salvia officinalis CINS gene. | Emission of 1,8-cineole; enhanced aphid repellence. | nih.gov |
| Yarrowia lipolytica (Yeast) | Integration of S. clavuligerus CINS; overexpression of MVA pathway genes; mutation of Erg20p (FPPS). | Production of 4.68 mg/L of 1,8-cineole. | nih.gov |
| Rhodotorula toruloides (Yeast) | Introduction of CINS and a truncated GPP synthase (GPPS); overexpression of MVA pathway genes. | Production of 1.4 g/L of 1,8-cineole. | mdpi.comresearchgate.net |
Advanced Synthetic Methodologies for 1,8 Cineole and Its Analogues
Novel Catalytic Systems in 1,8-Cineole Synthesis
The synthesis of 1,8-Cineole is often achieved through the isomerization of α-terpineol, a reaction that is heavily reliant on catalytic processes. researchgate.netgoogle.com Research has focused on developing novel catalytic systems to improve yield, selectivity, and environmental footprint compared to conventional acid catalysts like sulfuric acid (H2SO4). researchgate.net
Heteropoly acids, such as dodecatungstophosphoric acid (H3PW12O40), have shown significant efficacy. researchgate.net When used in a homogeneous system with nitrobenzene (B124822) as a solvent, H3PW12O40 achieved 50–90% conversion of α-terpineol with a selectivity of 23–27% for 1,8-Cineole. researchgate.net In a heterogeneous system, where the catalyst is supported on silica (B1680970) and cyclohexane (B81311) is the solvent, the selectivity for 1,8-Cineole increased to 35% with a 70–100% conversion rate. researchgate.net This supported catalyst also has the advantage of being recyclable. researchgate.net Other research has explored silica-supported phosphotungstic acid (PTA) catalysts, finding optimal conditions with a PTA loading of 20 wt%. researchgate.net
Various other catalysts have been investigated for this conversion. A method using trichloroacetic acid, dichloroacetic acid, chloroacetic acid, or trifluoroacetic acid as a catalyst in an aqueous solution has been reported to achieve up to 99% conversion of α-terpineol and 51% selectivity for 1,8-Cineole. google.com This method is highlighted as a form of green synthesis because the aqueous catalyst solution can be recycled. google.com Other catalysts mentioned in the literature for the synthesis of 1,8-Cineole from α-terpineol include phosphoric acid, oxalic acid, and bismuth triflate. google.com
The following table summarizes the performance of various catalytic systems in the synthesis of 1,8-Cineole from α-terpineol.
| Catalyst System | Solvent | Conversion Rate of α-terpineol (%) | Selectivity for 1,8-Cineole (%) | Reference |
| H3PW12O40 (Homogeneous) | Nitrobenzene | 50-90 | 23-27 | researchgate.net |
| H3PW12O40/Silica (Heterogeneous) | Cyclohexane | 70-100 | 35 | researchgate.net |
| Chloroacetic Acids | Water | up to 99 | up to 51 | google.com |
| Phosphoric Acid & Oxalic Acid | Not Specified | Not Specified | up to 15 (mole rate) | google.com |
Stereoselective Synthesis of 1,8-Cineole Isomers
The functionalization of the 1,8-Cineole scaffold, particularly through hydroxylation, is a significant challenge in organic synthesis due to the molecule's low chemical reactivity. scielo.br Biocatalysis, using whole-cell microorganisms or isolated enzymes, has emerged as a powerful tool for the highly selective and stereoselective synthesis of 1,8-Cineole isomers. scielo.brnih.gov This approach offers advantages of mild reaction conditions and high regioselectivity, which are difficult to achieve with standard organic synthesis procedures. scielo.br
Fungi such as Mucor ramannianus and Aspergillus niger have been successfully used for the biotransformation of 1,8-Cineole. scielo.brresearchgate.net These fungi stereoselectively hydroxylate 1,8-Cineole to produce 2-exo-hydroxy-1,8-cineole (B1238311) and 3-exo-hydroxy-1,8-cineole. scielo.brresearchgate.net M. ramannianus demonstrated a conversion rate of over 99% within 24 hours at a substrate concentration of 1 g/L. researchgate.net
Bacterial systems have also been engineered for this purpose. Recombinant Pseudomonas putida GS1, expressing cytochrome P450 monooxygenase (P450cin) from Citrobacter braakii, has been used to catalyze the stereoselective hydroxylation of 1,8-Cineole to (1R)-6β-hydroxy-1,8-cineole. nih.gov This whole-cell biocatalyst system achieved a product concentration of 13.3 g/L in a bioreactor with a yield of 79%. nih.gov Other bacteria, including Sphingomonas species, are also known to metabolize 1,8-Cineole, producing hydroxylated derivatives such as 2-endo-hydroxy-1,8-cineole. asm.orgmurdoch.edu.au The specific isomer produced can be dependent on the microorganism and the specific enzymes involved, such as different cytochrome P450 monooxygenases. asm.orgiucr.org
The table below details the stereoselective synthesis of various 1,8-Cineole isomers using biocatalytic methods.
| Biocatalyst | Product(s) | Yield/Titer | Reference |
| Mucor ramannianus | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | >99% conversion | researchgate.net |
| Aspergillus niger | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | 46.1% conversion | researchgate.net |
| Pseudomonas putida GS1 (with P450cin) | (1R)-6β-hydroxy-1,8-cineole | 13.3 g/L | nih.gov |
| Sphingomonas sp. | 2-endo-hydroxy-1,8-cineole | Not Specified | murdoch.edu.au |
| Citrobacter braakii (P450cin) | (1R)-6β-hydroxy-1,8-cineole | Not Specified | asm.org |
Green Chemistry Principles in 1,8-Cineole Derivatization
The principles of green chemistry are increasingly being applied to the derivatization of 1,8-Cineole, focusing on the use of renewable feedstocks, environmentally benign solvents, and the creation of value-added products. semanticscholar.orggoogle.comiscientific.org
A significant application of green chemistry is the use of 1,8-Cineole itself as a bio-based, green solvent. semanticscholar.orgmdpi.comijarsct.co.in Derived from the waste leaves of the paper and wood industry, eucalyptol (B1671775) is a recyclable and environmentally friendly alternative to conventional petroleum-based solvents like hexane (B92381) or toluene. mdpi.comacs.org It has been successfully employed as a solvent in various organic reactions, including Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig couplings for the synthesis of O,S,N-heterocycles. semanticscholar.orgijarsct.co.in Furthermore, 1,8-cineole-based solvent mixtures, such as those with camphor (B46023) or menthol (B31143), have been developed as sustainable alternatives to hexane for extracting nonpolar compounds from plant materials. acs.orgcsic.es
The derivatization of 1,8-Cineole, which is abundant in nature, into more valuable products is another key aspect of green chemistry. murdoch.edu.auiscientific.org For instance, a purification method for 1,8-Cineole from raw oils containing limonene (B3431351) impurities utilizes an acetic acid solution and a recyclable catalyst. google.com This process not only purifies the 1,8-Cineole but also converts the limonene impurity into higher-value products like α-terpinene, γ-terpinene, and α-terpineol, thus adhering to the principle of atom economy. google.com Additionally, the biocatalytic hydroxylations discussed in the previous section represent a green approach to derivatization, avoiding the use of hazardous reagents often required in chemical hydroxylation. asm.org These hydroxylated derivatives themselves have potential applications, for example, as environmentally acceptable herbicides. acs.org
The following table lists some applications of green chemistry principles involving 1,8-Cineole.
| Green Chemistry Application | Description | Key Advantage(s) | Reference(s) |
| 1,8-Cineole as a Bio-based Solvent | Used as a solvent for organic synthesis (e.g., coupling reactions) and extraction. | Renewable, recyclable, low toxicity, alternative to petroleum-based solvents. | semanticscholar.orgmdpi.comacs.org |
| Green Purification Method | Removal of limonene from raw 1,8-Cineole oil using a recyclable catalyst and acetic acid. | Converts impurity into valuable products, low cost, environmentally friendly. | google.com |
| Biocatalytic Derivatization | Use of microorganisms to produce hydroxylated 1,8-Cineole derivatives. | Mild reaction conditions, high selectivity, avoids hazardous reagents. | scielo.brnih.govasm.org |
| Value-added Derivatives | Synthesis of derivatives (e.g., esters, hydroxy-cineoles) with potential bioactivity. | Utilizes a renewable feedstock to create potentially useful and environmentally acceptable products like herbicides. | iscientific.orgacs.org |
Molecular Interactions and Cellular Mechanisms of 1,8 Cineole
Ligand-Receptor Binding Dynamics of 1,8-Cineole
The biological activities of 1,8-Cineole are initiated by its interaction with various molecular targets. Molecular docking and dynamics studies have been instrumental in elucidating these binding events, revealing that 1,8-Cineole can act as a ligand for several key receptors.
One of the primary targets identified is the Peroxisome Proliferator-Activated Receptor-γ (PPARγ) , a nuclear receptor highly expressed in the colon that plays a crucial role in regulating inflammation. nih.govresearchgate.netnih.gov Molecular docking studies have shown that 1,8-Cineole binds to PPARγ, suggesting that its anti-inflammatory effects may be mediated through agonistic activity at this receptor. nih.govresearchgate.netnih.gov This interaction leads to an increase in PPARγ protein expression. nih.govresearchgate.net
In the context of skin carcinogenesis, 1,8-Cineole has been shown to directly bind to the Aryl Hydrocarbon Receptor (AhR) . oncotarget.com This interaction is critical as it suppresses UVB-induced AhR nuclear translocation and its subsequent dissociation from the proto-oncogene tyrosine-protein kinase Src (c-Src). oncotarget.com
Further computational studies have explored the binding potential of 1,8-Cineole with other receptors. Molecular docking analysis revealed a strong binding affinity for phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) , with binding energies (ΔG) of -9.8 kcal/mol and -8.4 kcal/mol, respectively. mdpi.com These interactions suggest a direct regulatory effect on the PI3K/Akt signaling pathway. mdpi.com Additionally, structure-activity relationship (SAR) models point to 1,8-Cineole as a potential antagonist for the N-methyl-D-aspartate (NMDA) receptor . nih.gov
In the immune system, 1,8-Cineole has been observed to downregulate the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a surface receptor involved in lipopolysaccharide (LPS) signaling in lung macrophages. plos.org Molecular docking has also been used to predict interactions with targets in cancer research, including the Estrogen receptor beta (ER-β), Epidermal growth factor receptor (EGFR), Receptor tyrosine-protein kinase erbB-2 (HER2), and Tankyrase 1 , with the strongest binding predicted for Tankyrase 1. dergipark.org.tr
Table 1: Receptor Binding Targets of 1,8-Cineole
| Receptor Target | Context/Effect | Method of Identification | Citations |
|---|---|---|---|
| PPARγ | Colonic Inflammation | Molecular Docking | researchgate.net, nih.gov, nih.gov |
| AhR | UVB-induced Skin Carcinogenesis | Co-immunoprecipitation, Western Blot | oncotarget.com |
| PI3K | Neuroprotection, Oxidative Stress | Molecular Docking | mdpi.com |
| AKT | Neuroprotection, Oxidative Stress | Molecular Docking | mdpi.com |
| NMDA Receptor | Neurological Disorders | Structure-Activity Relationship (SAR) Models | nih.gov |
| Tankyrase 1 | Cancer | Molecular Docking | dergipark.org.tr |
| TREM-1 | Inflammation (LPS signaling) | Gene Expression Analysis | plos.org |
Modulation of Intracellular Signaling Pathways by 1,8-Cineole
Following receptor binding or other molecular interactions, 1,8-Cineole modulates a complex network of intracellular signaling pathways, which underlies its diverse physiological effects.
A predominant mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway . mdpi.com 1,8-Cineole has been shown to reduce the nuclear translocation of the NF-κB p65 subunit in various cell models, including human cell lines and lung macrophages, thereby decreasing the transcription of pro-inflammatory genes. plos.orgmdpi.comnih.govportlandpress.com This inhibitory effect on NF-κB is observed in response to stimuli like LPS and polyinosinic:polycytidylic acid (poly(I:C)). portlandpress.com
1,8-Cineole also significantly impacts Mitogen-Activated Protein Kinase (MAPK) signaling cascades . It can suppress the activation of the MAPK/ERK pathway and its upstream kinases in skin carcinogenesis models. nih.gov In human monocytes, it reduces the expression and nuclear translocation of the transcription factor Early Growth Response-1 (Egr-1) via the MEK-ERK pathway. nih.gov Furthermore, it has been shown to inhibit other MAPK members, including p38 and c-Jun N-terminal kinase (JNK). plos.orgmdpi.comnih.gov
Conversely, 1,8-Cineole can activate protective pathways. It has been identified as an activator of the PI3K/Akt/Nrf2 signaling pathway . mdpi.com This activation promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response, leading to enhanced cellular defense against oxidative stress. researchgate.netmdpi.com
Other key pathways modulated by 1,8-Cineole include:
Wnt/β-catenin signaling : It acts as an inhibitor of this pathway by affecting the AKT-dependent phosphorylation of Glycogen synthase kinase-3 (GSK-3). nih.gov
Interferon Regulatory Factor 3 (IRF3) : In models of viral infection, 1,8-Cineole potentiates the activity of the antiviral transcription factor IRF3, leading to an enhanced antiviral response. nih.govportlandpress.comnih.gov
NLRP3 Inflammasome : It inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines. plos.orgnih.gov
AhR/c-Src/EGFR signaling : It downregulates this pathway by inhibiting the UVB-induced phosphorylation of c-Src and EGFR. oncotarget.com
Table 2: Intracellular Signaling Pathways Modulated by 1,8-Cineole
| Signaling Pathway | Effect of 1,8-Cineole | Downstream Consequences | Citations |
|---|---|---|---|
| NF-κB | Inhibition | Reduced pro-inflammatory cytokine expression | nih.gov, mdpi.com, plos.org, portlandpress.com |
| MAPK (ERK, p38, JNK) | Inhibition | Suppression of inflammatory responses, delayed tumor incidence | nih.gov, mdpi.com, plos.org |
| PI3K/Akt/Nrf2 | Activation | Enhanced antioxidant response, neuroprotection | mdpi.com, researchgate.net |
| Wnt/β-catenin | Inhibition | Regulation of inflammatory processes | nih.gov |
| IRF3 | Potentiation | Enhanced antiviral response | nih.gov, portlandpress.com, nih.gov |
| NLRP3 Inflammasome | Inhibition | Reduced secretion of IL-1β | nih.gov, plos.org |
| AhR/c-Src/EGFR | Inhibition | Suppression of UVB-induced COX-2 expression | oncotarget.com |
Cellular Response Mechanisms to 1,8-Cineole Exposure in In Vitro Models
In vitro studies using various human cell types have provided detailed insights into the cellular consequences of 1,8-Cineole exposure. These responses are a direct result of the modulation of the signaling pathways described above.
In models of respiratory inflammation, 1,8-Cineole demonstrates significant effects. In cultures of human nasal turbinate slices stimulated with LPS to mimic bacterial infection, treatment with 1,8-Cineole led to a significant decrease in the number of mucin-containing goblet cells, suggesting it can reduce mucus production. nih.gov In lung alveolar macrophages, it significantly reduced the production of pro-inflammatory mediators like TNF-α, IL-1α, IL-1β, and IL-6. plos.org
The antiviral potential of 1,8-Cineole has also been demonstrated in vitro. In human stem cells and ex vivo models of rhinosinusitis, it potentiates the antiviral response mediated by IRF3. nih.govportlandpress.comnih.gov Co-treatment of cell lines with a viral mimic (poly(I:C)) and 1,8-Cineole resulted in significantly increased IRF3 activity, while simultaneously reducing pro-inflammatory NF-κB activity. portlandpress.comnih.gov
In the context of cancer, 1,8-Cineole has shown inhibitory effects. It was found to suppress the activation of the MAPK/ERK pathway in skin carcinogenesis models. nih.gov In human cancer cell lines U373 and HeLa, it caused a significant downregulation of inflammatory processes by decreasing the activities of the transcription factors NF-κB and JNK/AP-1. nih.gov In TNFα-stimulated HT-29 human colorectal cancer cells, 1,8-Cineole decreased the production of proinflammatory chemokines. escholarship.org
Other notable cellular responses include:
Platelets : 1,8-Cineole inhibits platelet activation induced by agonists by affecting the GPVI signaling pathway and reducing intracellular calcium mobilization. mdpi.com
Hepatocytes : In grass carp (B13450389) hepatocytes, it was shown to inhibit bisphenol A-induced apoptosis and immunosuppression by regulating the Wnt/β-catenin signaling pathway. nih.gov
Monocytes : In the human monocyte cell line THP-1, 1,8-Cineole reduces the LPS-induced expression and nuclear translocation of the transcription factor Egr-1. nih.gov
Table 3: Cellular Responses to 1,8-Cineole in In Vitro Models
| Cell Model | Stimulus/Condition | Observed Cellular Response | Citations |
|---|---|---|---|
| Human Nasal Turbinate Slices | Lipopolysaccharide (LPS) | Reduced number of mucin-harboring goblet cells | nih.gov |
| Murine Lung Macrophages (MH-S) | Lipopolysaccharide (LPS) | Reduced production of TNF-α, IL-1, IL-6 | plos.org |
| Human Cell Lines (U251, U373), Inferior Turbinate Stem Cells (ITSCs) | Poly(I:C) | Potentiated IRF3 activity, reduced NF-κB activity | portlandpress.com, nih.gov |
| Human Platelets | CRP-XL, Thrombin, ADP | Inhibition of platelet activation and intracellular calcium mobilization | mdpi.com |
| Human Colorectal Cancer Cells (HT-29) | Tumor Necrosis Factor-α (TNFα) | Decreased proinflammatory chemokine production | escholarship.org |
| Human Monocyte Cell Line (THP-1) | Lipopolysaccharide (LPS) | Reduced expression and nuclear translocation of Egr-1 | nih.gov |
Structure-Activity Relationships at the Molecular Level
The biological activity of 1,8-Cineole is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies aim to correlate specific structural features with function, providing a basis for understanding its mechanisms and for designing new therapeutic agents.
The core structure of 1,8-Cineole is a bicyclic monoterpene with an ether linkage. Studies on its metabolites, which differ mainly in the nature and position of oxygen-containing functional groups (e.g., hydroxyl, keto), reveal that these minor structural modifications can significantly alter its biological properties. For instance, the odor properties of 1,8-Cineole metabolites are distinct from the parent compound. nih.gov While the characteristic eucalyptus-like odor is often preserved, metabolites can introduce additional notes and generally have much lower odor thresholds, indicating a change in interaction with olfactory receptors. nih.gov The chirality of these metabolites also plays a role, with individual enantiomers exhibiting different odors. nih.govleffingwell.com
Computational SAR models have been used to predict the biological activities of 1,8-Cineole by comparing its molecular features to known drugs. For its activity as an NMDA receptor ligand, key descriptors were identified, including solvent-accessible surface area, hydrophobicity (logP), and the energy of frontier molecular orbitals (LUMO). nih.gov These parameters govern how the molecule fits into and interacts with the receptor's binding pocket.
The antibacterial activity of 1,8-Cineole is also related to its structure. As a lipophilic monoterpene, it can easily interact with and disrupt bacterial cell membranes, leading to increased permeability, loss of intracellular materials, and induction of oxidative stress. mdpi.com Its ability to alter the bacterial surface charge is another facet of its structural contribution to its antimicrobial mechanism. mdpi.com
Furthermore, the structure of 1,8-Cineole allows it to act as a hydrogen bond acceptor in the formation of deep eutectic solvents. acs.org Its interaction with various hydrogen bond donors (like menthol (B31143) or oleic acid) and the molar ratio of the components dictate the physicochemical properties of the resulting mixture, such as its melting point. acs.org This highlights how the specific arrangement of atoms in 1,8-Cineole governs its intermolecular interactions and bulk properties.
Analytical and Spectroscopic Characterization of 1,8 Cineole
Chromatographic Methodologies for 1,8-Cineole Quantification
Chromatography is the cornerstone for separating and quantifying 1,8-Cineole from complex mixtures, such as essential oils. Gas chromatography and high-performance liquid chromatography are the most prevalent techniques.
Gas Chromatography (GC) is extensively used for the analysis of volatile compounds like 1,8-Cineole, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). rsc.orgufrgs.br The separation is typically performed on fused silica (B1680970) capillary columns. ufrgs.brnih.gov For instance, a common method involves an LM-20 or an Rtx-5 Amine column, which allows for good resolution and peak separation. ufrgs.brnih.gov In one method, the resolution between the peaks for limonene (B3431351) and 1,8-cineole was found to be 2.574, indicating a good separation. ufrgs.br Sample preparation can be enhanced using techniques like Stir Bar Sorptive Extraction (SBSE) for high sensitivity, achieving a limit of quantification (LOQ) as low as 0.1 ng per sample. nih.govgerstel.com Quantification by GC-FID can be effectively performed using the normalization technique. ufrgs.br GC-MS methods have been developed with limits of detection (LOD) of 0.001 µg/mL. chemijournal.com
High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), provides a reliable alternative for quantification. ijpronline.com A validated RP-HPLC method uses a C18 column with a mobile phase of acetonitrile (B52724) and water (70:30 v/v), with UV detection at 200 nm. ijpronline.com This method demonstrated linearity in a concentration range of 20-100 µg/mL. ijpronline.com
High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully developed for the simple and rapid quantification of 1,8-Cineole. phcogres.comresearchgate.net A validated method uses a mobile phase of toluene, ethyl acetate, methanol, and formic acid, achieving a characteristic retention factor (Rf) value of 0.52 for 1,8-Cineole. researchgate.net This HPTLC method showed linearity in the range of 3-12 µg. phcogres.comresearchgate.net
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Key Parameters | Reference |
|---|---|---|---|---|---|
| GC-FID | Fused silica capillary (LM-20, 30 m x 0.25 mm x 0.25 µm) | Helium | Flame Ionization Detector (FID) | Retention Time: ~9.18 min | ufrgs.br |
| GC-MS | Fused silica with 5% diphenyl polysiloxane (Rtx-5 Amine, 30 m, 0.25 mm ID, 0.25 µm) | Helium | Mass Spectrometer (MS) | LOQ: 0.1 ng/sample (with SBSE) | nih.govgerstel.com |
| RP-HPLC | Phenomenex C18 (5µm, 250×4.6 mm) | Acetonitrile: Water (70:30 v/v) | UV (200 nm) | Linearity: 20-100 µg/mL | ijpronline.com |
| HPTLC | Silica gel 60F254 | Toluene: Ethyl acetate: Methanol: Formic acid | Densitometer (540 nm post-derivatization) | Rf value: 0.52 | phcogres.comresearchgate.net |
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 1,8-Cineole. NMR, Mass Spectrometry, and IR Spectroscopy each provide unique information that, when combined, offers a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to assign every atom in the molecule. uokerbala.edu.iqresearchgate.net Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are employed for unambiguous signal assignment. uokerbala.edu.iqresearchgate.net The chemical shifts are characteristic of the bicyclic ether structure. For example, the carbon atoms adjacent to the ether oxygen (C1 and C8) show distinct downfield shifts in the ¹³C NMR spectrum. uokerbala.edu.iqdergipark.org.tr
| Atom Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm) | Multiplicity |
|---|---|---|---|
| 1 | 73.1 | - | - |
| 2, 6 | 31.8 | 1.41-1.50 | m |
| 3, 5 | 23.0 | 1.66 | m |
| 4 | 33.1 | 2.02 | m |
| 7 | - | 1.05 | s |
| 8 | 70.9 | - | - |
| 9, 10 | 28.8 | 1.24 | s |
Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), 1,8-Cineole yields a characteristic mass spectrum. nist.gov The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 154. ufrgs.brresearchgate.net Key fragment ions are consistently observed at m/z 139, 111, 108, 81, and 43, which serve as a fingerprint for its identification. ufrgs.brresearchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Fourier Transform Infrared (FT-IR) spectroscopy, often using an Attenuated Total Reflection (ATR) accessory, reveals characteristic vibrations of the 1,8-Cineole structure. researchgate.netscirp.org The most distinct bands are associated with the C-O-C ether linkage. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~2900 | C-H stretch |
| 1374 | CH₃ deformation |
| 1214 | Asymmetric C-O-C stretch |
| 1079 | Symmetric C-O-C stretch |
| 984 | Symmetrical bending out of the CH₂ plane |
Computational Approaches in 1,8-Cineole Structure Analysis
Computational chemistry provides powerful tools for analyzing the structure of 1,8-Cineole and corroborating experimental findings. Density Functional Theory (DFT) is a widely applied method for this purpose. dergipark.org.trresearchgate.netresearchgate.net
DFT calculations are used to optimize the three-dimensional geometry of the 1,8-Cineole molecule to find its minimum energy structure. dergipark.org.tr These optimized geometries serve as the basis for predicting various spectroscopic properties. For instance, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr Studies using functionals such as B3LYP and M06-2X show that the computed chemical shifts are in strong agreement with experimental data, with mean absolute errors being narrow. uokerbala.edu.iqdergipark.org.tr This close correlation between calculated and experimental values helps to confirm the structural assignments made from NMR spectra. uokerbala.edu.iq
Similarly, DFT can predict vibrational frequencies, which aids in the interpretation of experimental IR spectra. researchgate.net The calculated frequencies for C-O-C and C-H vibrations align well with the bands observed in FT-IR measurements. researchgate.net Computational models like COSMO-RS have also been used to study intermolecular interactions and predict thermophysical properties. unizar.es Furthermore, computational methods have been employed to establish the absolute configuration of 1,8-Cineole derivatives by comparing calculated and experimental Vibrational Circular Dichroism (VCD) spectra. nih.gov
Regulatory Science and Policy in Chemical Management Academic Perspective
Scientific Basis for Chemical Classification and Inventory Inclusion
The classification of a chemical substance and its inclusion in various inventories are predicated on a rigorous evaluation of its intrinsic properties and potential hazards. For Triphenyl phosphate (B84403), a substantial body of scientific evidence has led to its recent classification as a substance of very high concern (SVHC) in Europe.
On November 7, 2024, the European Chemicals Agency (ECHA) officially added Triphenyl phosphate to the Candidate List of SVHCs. reach24h.comtuvsud.comintertek.comnemko.comcdxsystem.com This decision was based on the identification of TPP as having endocrine-disrupting properties that can be harmful to the environment. reach24h.comintertek.comcdxsystem.com The Member State Committee (MSC) of ECHA reached a unanimous agreement to identify TPP as an SVHC under Article 57(f) of the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, citing its endocrine-disrupting properties concerning the environment. tuvsud.comtuvsud.com
The inclusion process involved a public consultation and a thorough review of available scientific data. tuvsud.comtuvsud.com The evaluation highlighted that TPP is used in high volumes globally as a flame retardant and plasticizer in a variety of products, including polymer formulations, adhesives, and sealants. reach24h.comindustrialchemicals.gov.au Its presence in such a wide array of consumer and industrial products leads to potential for release into the environment. industrialchemicals.gov.au
The scientific evidence underpinning this classification includes studies on the environmental fate and behavior of TPP. It is known to hydrolyze under environmentally relevant conditions to form diphenyl phosphate (DPHP) and phenol. industrialchemicals.gov.au While TPP itself is not considered persistent in the environment and has a low potential for bioaccumulation, its degradation products and its endocrine-disrupting effects are of significant concern. industrialchemicals.gov.au A case study applying the Systematic Review and Integrated Assessment (SYRINA) framework concluded that Triphenyl phosphate could be identified as an endocrine disruptor based on metabolic disruption and reproductive function, after reviewing 66 in vivo, in vitro, and epidemiological studies. nih.gov
The inclusion of TPP in the SVHC Candidate List triggers legal obligations for companies manufacturing, importing, or using the substance in the European Economic Area. These include the requirement to provide a safety data sheet (SDS) to downstream users, inform consumers about the presence of the substance in articles, and notify ECHA if an article contains TPP in a concentration above 0.1% by weight. reach24h.comintertek.comcdxsystem.com Furthermore, its presence on the Candidate List is a first step towards potential inclusion in the Authorisation List (Annex XIV of REACH), which would require companies to apply for specific permission to continue using the substance after a designated "sunset date". reach24h.comcdxsystem.com
Frameworks for Environmental Risk Assessment of Chemical Substances
The environmental risk assessment of chemical substances like Triphenyl phosphate is conducted within established regulatory frameworks that aim to systematically evaluate potential adverse effects on the environment. These frameworks typically involve a multi-step process encompassing hazard identification, dose-response assessment, exposure assessment, and risk characterization.
In the European Union, the risk assessment of TPP has been carried out under the overarching framework of the REACH regulation. The process that led to its identification as an SVHC is a key component of this framework. An environmental risk evaluation report by the UK's Environment Agency, utilizing methods from a European Technical Guidance Document, identified potential risks for surface water, sediment, and soil compartments associated with various uses of TPP. service.gov.uk The report noted that while emission estimates could be refined with more specific data, the risk characterization ratios were high in some cases, indicating a potential for environmental harm. service.gov.uk
The assessment considered various exposure scenarios, including emissions from industrial use and diffuse sources. industrialchemicals.gov.auservice.gov.uk For instance, the Australian Industrial Chemicals Introduction Scheme (AICIS) conducted an evaluation that considered both diffuse and point source emissions into the environment, with a particular focus on releases from sewage treatment plants. industrialchemicals.gov.au
A common approach in these frameworks is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). If the PEC/PNEC ratio is greater than one, a risk is identified. The Dutch National Institute for Public Health and the Environment (RIVM) derived environmental risk limits for several phosphate esters, including TPP. rivm.nl Their findings indicated that concentrations of TPP in surface water in the Netherlands occasionally exceeded the Maximum Permissible Concentration (MPC). rivm.nl
Data Requirements and Methodologies in Chemical Substance Registration
The registration of a chemical substance under regulatory frameworks like REACH necessitates the submission of a comprehensive dataset by the manufacturer or importer. The extent of the data required depends on the tonnage of the substance placed on the market. For Triphenyl phosphate, a registration dossier has been submitted to ECHA, which includes measured physical and chemical property data. industrialchemicals.gov.aueuropa.eu
The standard information requirements under REACH are tiered according to production or import volume and include:
Physicochemical Information: Data on properties such as melting point, boiling point, water solubility, and partition coefficient are fundamental for assessing the environmental fate and transport of the substance. industrialchemicals.gov.aunih.gov
Toxicological Information: This includes studies on acute toxicity, irritation, corrosivity, sensitization, repeated dose toxicity, mutagenicity, carcinogenicity, and toxicity to reproduction.
Ecotoxicological Information: Data on acute and chronic toxicity to aquatic organisms (fish, invertebrates, and algae), as well as effects on terrestrial organisms, are required to determine the PNEC. service.gov.uk
For substances with potential endocrine-disrupting properties like TPP, additional, more specialized studies may be required to assess these effects. The ongoing review of TPP by authorities like the US Environmental Protection Agency (EPA) and ECHA indicates that the toxicological database is still being evaluated and expanded. esr.cri.nz
Methodologies for generating this data are prescribed by internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The use of standardized test guidelines ensures the quality, reliability, and comparability of the data submitted by different registrants.
The registration dossier for TPP submitted under REACH contains information on its classification and labeling, which is made publicly available through the ECHA website. europa.eu This information is crucial for downstream users to handle the substance safely and for authorities to conduct risk assessments and implement appropriate risk management measures. The classification and labeling information for TPP indicates that it is toxic to aquatic life with long-lasting effects. europa.eueuropa.eu
The inclusion of TPP on the SVHC Candidate List also imposes further information-related obligations. Suppliers of articles containing TPP above a 0.1% concentration must provide sufficient information to allow for the safe use of the article to their recipients and, upon request, to consumers within 45 days. cdxsystem.com Additionally, companies are required to notify ECHA about such articles, and this information is published in ECHA's SCIP (Substances of Concern In articles as such or in complex objects (Products)) database. reach24h.comcdxsystem.com
Table of Chemical Names
| Chemical Name | Synonyms/Acronyms | CAS Number | EINECS Number |
| Triphenyl phosphate | TPP, TPhP, Phenyl phosphate, Phosphoric acid, triphenyl ester | 115-86-6 | 216-820-9 |
| Diphenyl phosphate | DPHP, Phosphoric acid, diphenyl ester | 838-85-7 | Not specified |
| Phenol | 108-95-2 | Not specified | |
| 2-isopropylphenyl diphenyl phosphate | 64532-94-1 | Not specified | |
| Bisphenol A bis(diphenyl phosphate) | 5945-33-5 | Not specified | |
| Tris(2-chloroethyl) phosphate | TCEP | Not specified | Not specified |
| Tris(1-chloro-2-propyl) phosphate | TCPP | Not specified | Not specified |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCP | Not specified | Not specified |
| Tri-n-butyl phosphate | TBP | Not specified | Not specified |
| Tri-iso-butyl phosphate | TiBP | Not specified | Not specified |
| Triethyl phosphate | TEP | Not specified | Not specified |
| Tris(2-butoxyethyl) phosphate | TBEP | Not specified | Not specified |
| Tris(2-ethylhexyl) phosphate | TEHP | Not specified | Not specified |
| Tricresyl phosphate | TCP | Not specified | Not specified |
Q & A
Basic Research Questions
Q. What are the primary physicochemical properties of Einecs 216-820-9, and how do they influence experimental design in synthesis or characterization studies?
- Methodological Answer : Begin by consulting peer-reviewed databases (e.g., PubChem, Reaxys) to compile properties like melting point, solubility, and stability. Validate these through differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Ensure experimental conditions (e.g., inert atmosphere for air-sensitive compounds) align with stability data. Reproducibility requires documenting equipment calibration and environmental controls .
Q. What validated analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Use HPLC-MS or GC-MS with internal standards for quantification. Validate methods via calibration curves (R² > 0.99), spike-recovery tests (80–120% recovery), and limits of detection (LOD). Cross-validate with orthogonal techniques (e.g., NMR for structural confirmation) to address matrix interference .
Q. How can researchers ensure reproducibility in synthesizing this compound, particularly when scaling reactions?
- Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. Use design of experiments (DoE) to identify critical variables. For scalability, perform kinetic studies to assess heat/mass transfer effects. Publish detailed protocols in supplementary materials, including raw spectral data for intermediates .
Advanced Research Questions
Q. How should contradictory data on this compound’s reactivity under varying pH conditions be resolved?
- Methodological Answer : Conduct controlled replicate experiments under standardized buffered conditions. Use statistical tools (e.g., ANOVA) to assess variability. Compare with computational models (e.g., DFT calculations for reaction pathways) to identify mechanistic discrepancies. Transparently report outliers and potential contamination sources .
Q. What strategies optimize the catalytic efficiency of this compound in multi-step organic transformations?
- Methodological Answer : Employ high-throughput screening to evaluate catalyst loading, solvent effects, and substrate scope. Use in-situ spectroscopic monitoring (e.g., IR, Raman) to detect transient intermediates. Validate turnover numbers (TON) and frequencies (TOF) across ≥3 independent trials. Cross-reference with kinetic isotope effects (KIE) to probe rate-limiting steps .
Q. How can computational modeling predict this compound’s interactions with biological targets, and what validation experiments are critical?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and MD simulations to assess binding affinities. Validate predictions via surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiles. Disclose force field parameters and simulation convergence criteria to ensure reproducibility .
Q. What methodologies address batch-to-batch variability in this compound’s bioactivity data?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Characterize each batch with LC-HRMS and 2D-NMR to confirm purity and structure. Use standardized bioassays (e.g., IC50 in cell lines) with positive/negative controls. Apply multivariate analysis (e.g., PCA) to correlate physicochemical properties with bioactivity .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Validate hypotheses via CRISPR knockouts or siRNA silencing of predicted targets. Report false discovery rates (FDR) and normalization methods to mitigate batch effects .
Data Management and Reporting
Q. What are best practices for archiving raw spectral data and ensuring long-term accessibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
